molecular formula C29H33ClN2O4 B1230850 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate CAS No. 16595-48-5

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate

Cat. No.: B1230850
CAS No.: 16595-48-5
M. Wt: 509.0 g/mol
InChI Key: NHQOULZCPKJYMM-UHFFFAOYSA-M
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Description

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is a carbocyanine dye known for its long-wavelength absorption and emission properties. It is commonly used as a fluorescent dye in various scientific applications, including imaging and laser technologies .

Biochemical Analysis

Biochemical Properties

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate plays a significant role in biochemical reactions, primarily as a fluorescent dye. It interacts with various biomolecules, including enzymes and proteins, by binding to them and altering their fluorescence properties. This interaction allows researchers to monitor and analyze biochemical reactions in real-time. The compound’s ability to respond to changes in membrane potential makes it a valuable tool for studying cellular processes such as ion transport and membrane dynamics .

Cellular Effects

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate influences various types of cells and cellular processes. It affects cell function by altering membrane potential, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties enable researchers to visualize and track changes in cellular activity, providing insights into how cells respond to different stimuli .

Molecular Mechanism

The molecular mechanism of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes and proteins, leading to changes in their fluorescence properties. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its fluorescence properties may degrade over time, affecting its ability to accurately monitor cellular processes .

Dosage Effects in Animal Models

The effects of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate vary with different dosages in animal models. At low doses, the compound can effectively monitor cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and membrane integrity. Researchers must carefully determine the appropriate dosage to balance efficacy and safety .

Metabolic Pathways

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic processes. This interaction provides valuable insights into how cells regulate their metabolic pathways and respond to different conditions .

Transport and Distribution

The transport and distribution of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate within cells and tissues are crucial for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness in monitoring cellular processes .

Subcellular Localization

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in monitoring cellular processes and providing accurate insights into cellular function .

Preparation Methods

The synthesis of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate typically involves the condensation of indole derivatives with appropriate aldehydes under acidic conditions. The reaction is followed by the addition of perchloric acid to form the perchlorate salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate has a wide range of scientific research applications:

Comparison with Similar Compounds

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is unique due to its long-wavelength absorption and emission properties. Similar compounds include:

  • 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine iodide
  • 3,3’-Diethylthiatricarbocyanine iodide
  • 3,3’-Diethylthiacarbocyanine iodide

These compounds share similar structural features but differ in their specific absorption and emission wavelengths, making each suitable for different applications .

Properties

IUPAC Name

1,3,3-trimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N2.ClHO4/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;2-1(3,4)5/h7-21H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQOULZCPKJYMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066087
Record name 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate
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Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green powder; [Acros Organics MSDS]
Record name 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate
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CAS No.

16595-48-5
Record name 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1)
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Record name 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1)
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Record name 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)hepta-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate
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1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate
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1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate
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Q & A

Q1: How does the solvent environment impact the singlet oxygen quenching ability of 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine perchlorate?

A1: The research indicates that the singlet oxygen quenching constant for 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine perchlorate can vary significantly depending on the solvent. [] The study observed that solvents exhibiting high values on the π* scale of Kamlet, Abboud, Abraham, and Taft correlated with larger quenching constants for the dye. This suggests that solvents with higher polarizability enhance the charge transfer process, which is proposed as the primary mechanism for singlet oxygen quenching by this cyanine dye.

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